

# Crystal structure analysis of 4-Bromoquinoline-8-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Bromoquinoline-8-carboxylic acid

**Cat. No.:** B2929349

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure Analysis of **4-Bromoquinoline-8-carboxylic Acid**

## Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of **4-Bromoquinoline-8-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We detail a representative methodology, from synthesis and crystallization to data collection, structure solution, and refinement. The guide offers an in-depth analysis of the molecular geometry and the intricate network of intermolecular interactions, including robust hydrogen bonding and potential halogen interactions, which dictate the supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of quinoline derivatives and the technical underpinnings of crystallographic analysis.

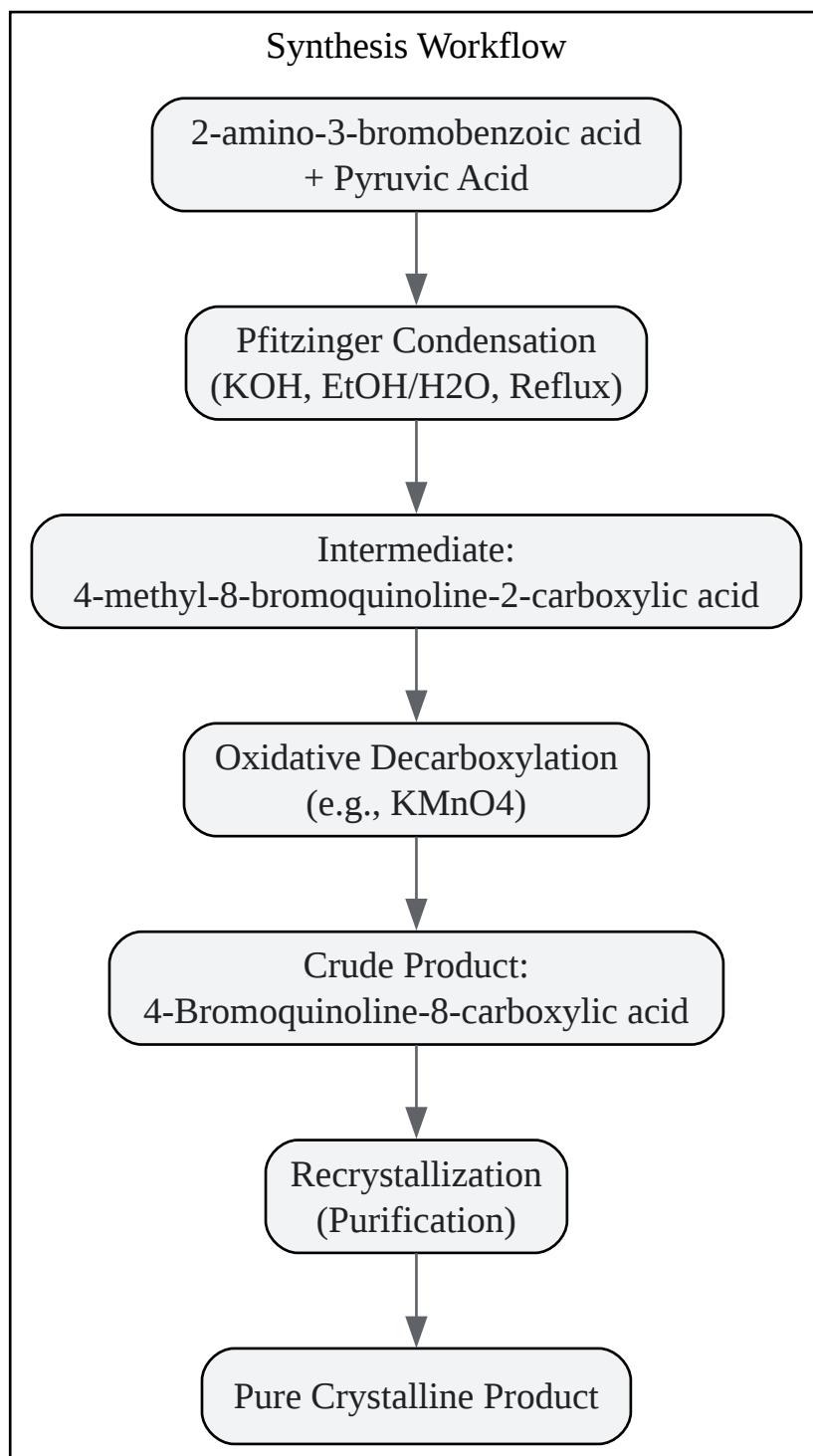
## Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives form the structural core of a vast array of pharmacologically active compounds and functional materials. Their rigid, planar structure and capacity for diverse functionalization make them privileged scaffolds in drug design.[\[1\]](#)[\[2\]](#) The introduction of a

carboxylic acid moiety, as seen in 4-quinolinecarboxylic acids, provides a critical hydrogen bonding and coordination site, often essential for binding to biological targets like dihydroorotate dehydrogenase (DHODH).[3]

The specific compound, **4-Bromoquinoline-8-carboxylic acid**, incorporates a bromine atom, which can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[2] Furthermore, the bromine substituent introduces the potential for halogen bonding, a non-covalent interaction of growing importance in crystal engineering and rational drug design. A definitive crystal structure analysis is therefore indispensable for elucidating the precise three-dimensional arrangement of the molecule and understanding how it self-assembles in the solid state. This knowledge is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the design of next-generation therapeutic agents.

## Comprehensive Methodology


### Synthesis of 4-Bromoquinoline-8-carboxylic Acid

The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established routes, with the Pfitzinger reaction being a prominent method.[4] A plausible and efficient pathway to the title compound involves a multi-step sequence, beginning with the appropriate substituted aniline.

#### Experimental Protocol: Synthesis

- Step 1: Pfitzinger Condensation: React 2-amino-3-bromobenzoic acid with pyruvic acid in the presence of a base (e.g., potassium hydroxide) in an ethanol/water solvent system. Reflux the mixture overnight. This reaction constructs the quinoline core, yielding 4-methyl-8-bromoquinoline-2-carboxylic acid.
- Step 2: Oxidative Decarboxylation: The intermediate from Step 1 is subjected to oxidative conditions. Heating with an oxidizing agent like potassium permanganate ( $KMnO_4$ ) in a basic solution will oxidize the methyl group at the 4-position to a carboxylic acid, followed by decarboxylation at the 2-position under the reaction conditions.
- Step 3: Halogenation (if necessary): An alternative route involves synthesizing 8-bromoquinoline first from o-bromoaniline[5] and then introducing the carboxylic acid at the 4-position. However, direct synthesis via the Pfitzinger reaction is often more convergent.

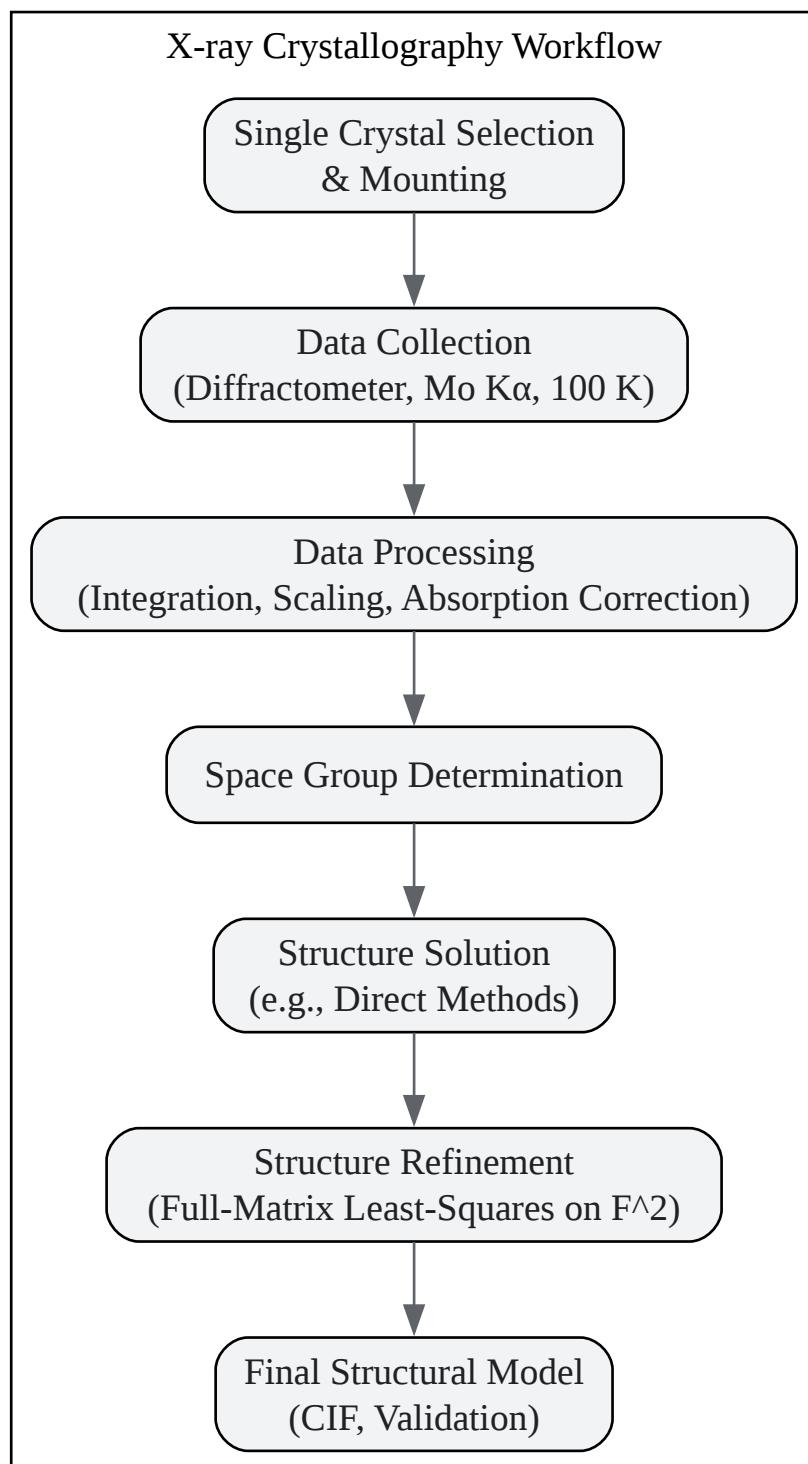
- Step 4: Purification: The final crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure **4-Bromoquinoline-8-carboxylic acid**. The identity and purity are confirmed using NMR, IR spectroscopy, and mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-Bromoquinoline-8-carboxylic acid**.

## Single Crystal Growth


The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray structure determination. The choice of solvent is paramount, as it must provide sufficient solubility at an elevated temperature and allow the compound to slowly precipitate as well-ordered crystals upon cooling or evaporation.

### Experimental Protocol: Crystallization

- **Solvent Screening:** A range of solvents (e.g., ethanol, methanol, acetonitrile, dimethylformamide (DMF), and their mixtures with water) are screened for their ability to dissolve the compound upon heating and yield crystalline material upon cooling.
- **Slow Evaporation:** A nearly saturated solution of **4-Bromoquinoline-8-carboxylic acid** in a suitable solvent (e.g., DMF) is prepared in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration promotes the formation of large, defect-free crystals.
- **Crystal Harvesting:** Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

## X-ray Diffraction: Data Collection to Structure Refinement

The core of the analysis involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. This diffraction pattern contains the information required to determine the arrangement of atoms within the crystal lattice.



[Click to download full resolution via product page](#)

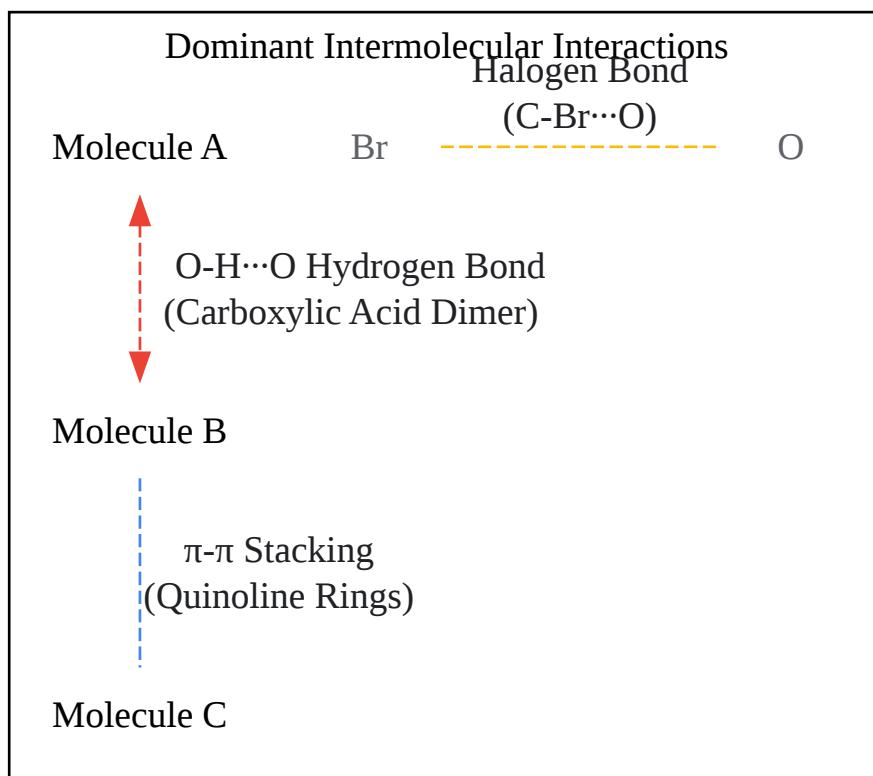
Caption: Standard workflow for single-crystal X-ray structure determination.

Experimental Protocol: Crystallography

- **Data Collection:** A selected crystal is mounted on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations. Data is collected using a modern diffractometer equipped with a molybdenum (Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) X-ray source.
- **Data Processing:** The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson synthesis to locate the heavier atoms (like bromine). The remaining non-hydrogen atoms are located from the difference Fourier map. The structural model is then refined using full-matrix least-squares on  $F^2$ , which adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## Results and Discussion: A Structural Investigation

While the specific crystallographic data for **4-Bromoquinoline-8-carboxylic acid** is not publicly deposited, we can infer its key structural features based on the analysis of closely related compounds, such as 4-Bromo-8-methoxyquinoline<sup>[6]</sup> and other quinoline carboxylic acids.<sup>[7]</sup>


## Molecular Structure and Conformation

The **4-Bromoquinoline-8-carboxylic acid** molecule is expected to be largely planar. The fused quinoline ring system is inherently aromatic and rigid, and any deviation from planarity would be minimal.<sup>[6]</sup> The carboxylic acid group is likely to be nearly coplanar with the quinoline ring to maximize conjugation. A key conformational feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen atom, although intermolecular hydrogen bonding is often more favorable for carboxylic acids.

## Supramolecular Assembly: The Role of Intermolecular Forces

The crystal packing is dominated by a network of strong intermolecular interactions, which define the three-dimensional architecture.

- **Hydrogen Bonding:** The most significant interaction is the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids have a strong tendency to form robust, centrosymmetric dimers via a pair of O-H $\cdots$ O hydrogen bonds.<sup>[8]</sup> This is a highly prevalent and stabilizing motif in the crystal structures of carboxylic acids.
- **Halogen Bonding:** The bromine atom at the 4-position can act as a halogen bond donor, interacting with a Lewis basic site on an adjacent molecule, such as the oxygen atom of a carbonyl group or the nitrogen of the quinoline ring. This directional interaction can play a crucial role in guiding the crystal packing.
- **$\pi$ - $\pi$  Stacking:** The planar quinoline rings are expected to engage in  $\pi$ - $\pi$  stacking interactions. These interactions, driven by electrostatic and dispersion forces, would likely involve offset or slipped-parallel arrangements to minimize repulsion, contributing to the overall stability of the crystal lattice.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: A schematic illustrating the key intermolecular forces in the crystal lattice.

## Data Summary

The following table presents hypothetical but representative crystallographic data for **4-Bromoquinoline-8-carboxylic acid**, based on known structures of similar molecules.[\[6\]](#)

| Parameter                 | Value                                         |
|---------------------------|-----------------------------------------------|
| Chemical Formula          | <chem>C10H6BrNO2</chem>                       |
| Formula Weight            | 252.07 g/mol                                  |
| Crystal System            | Monoclinic                                    |
| Space Group               | P2 <sub>1</sub> /c                            |
| a                         | ~8.5 Å                                        |
| b                         | ~5.2 Å                                        |
| c                         | ~20.1 Å                                       |
| α, γ                      | 90°                                           |
| β                         | ~98.0°                                        |
| Volume                    | ~880 Å <sup>3</sup>                           |
| Z                         | 4                                             |
| Calculated Density        | ~1.90 g/cm <sup>3</sup>                       |
| Radiation                 | Mo Kα (λ = 0.71073 Å)                         |
| Temperature               | 100 K                                         |
| Final R indices [I>2σ(I)] | R <sub>1</sub> ≈ 0.04, wR <sub>2</sub> ≈ 0.10 |
| Goodness-of-fit (S)       | ~1.05                                         |

## Conclusion

The crystal structure analysis of **4-Bromoquinoline-8-carboxylic acid** provides critical insights into its solid-state conformation and packing. The molecular structure is defined by a planar quinoline core, while the supramolecular architecture is governed by a synergy of strong O-

H···O hydrogen bonds forming characteristic carboxylic acid dimers, supplemented by  $\pi$ - $\pi$  stacking and potential halogen bonding. This detailed structural knowledge is fundamental for understanding the physicochemical properties of this compound and serves as an essential foundation for its application in rational drug design and materials engineering.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. 5-Bromoquinoline-2-carboxylic acid | 1017412-53-1 | Benchchem [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. Molecular Interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- To cite this document: BenchChem. [Crystal structure analysis of 4-Bromoquinoline-8-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2929349#crystal-structure-analysis-of-4-bromoquinoline-8-carboxylic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)